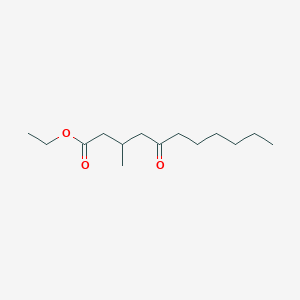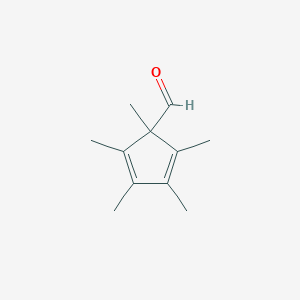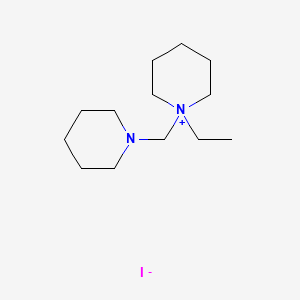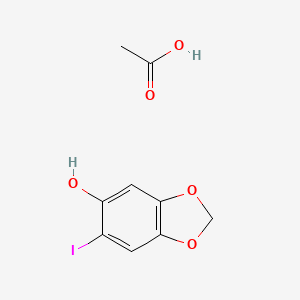![molecular formula C5H9ClOS B14461886 2-[(2-Chloroethoxy)methyl]thiirane CAS No. 66706-24-9](/img/structure/B14461886.png)
2-[(2-Chloroethoxy)methyl]thiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloroethoxy)methyl]thiirane is an organosulfur compound characterized by a thiirane ring substituted with a 2-chloroethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethoxy)methyl]thiirane typically involves the reaction of thiiranes with chloromethyl ethers. One common method includes the reaction of thiirane with 2-chloroethanol in the presence of a base, such as potassium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Ring-Opening Reactions: The thiirane ring can be opened by nucleophiles, resulting in the formation of β-hydroxy sulfides or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution and ring-opening reactions.
Solvents: Polar aprotic solvents, such as acetonitrile, are often used to facilitate these reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Ring-Opening Products: β-Hydroxy sulfides and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroethoxy)methyl]thiirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Thiirane: The parent compound, thiirane, is a simple three-membered sulfur-containing ring.
2-(Chloromethyl)thiirane: A closely related compound with a chloromethyl group directly attached to the thiirane ring.
2-Ethoxymethylthiirane: Another similar compound with an ethoxymethyl group instead of a chloroethoxy methyl group.
Uniqueness: 2-[(2-Chloroethoxy)methyl]thiirane is unique due to the presence of both a thiirane ring and a 2-chloroethoxy methyl group.
Eigenschaften
CAS-Nummer |
66706-24-9 |
|---|---|
Molekularformel |
C5H9ClOS |
Molekulargewicht |
152.64 g/mol |
IUPAC-Name |
2-(2-chloroethoxymethyl)thiirane |
InChI |
InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 |
InChI-Schlüssel |
QAOISTYLGMCNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)COCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
